N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide
Description
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide is a complex organic compound that features a unique pyrano-pyridine structure
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O3/c16-15(17,18)24-11-1-2-13(20-7-11)14(22)21-10-5-9-8-23-4-3-12(9)19-6-10/h1-2,5-7H,3-4,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYRMWFOULDDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CC(=C2)NC(=O)C3=NC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction can be further modified by replacing triethylamine with triphenylphosphine to yield different derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Boronic acid, B-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)
- 2-Chloro-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-5-(trifluoromethoxy)pyridine-2-carboxamide is unique due to its trifluoromethoxy group, which can impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
